12-Methyltridecanal (MT) is a compound that has garnered attention due to its species-specific odorant properties, particularly in the context of food flavoring. It has been identified as a key aroma component in stewed beef, imparting a tallowy and beef-like smell that is highly desirable in savory food products. The compound's relevance extends beyond its sensory attributes, as it also represents an interesting subject for chemical and biotechnological studies13.
The mechanism by which 12-Methyltridecanal produces its characteristic odor is not explicitly detailed in the provided papers. However, it is known that odorant molecules interact with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of smell. In the context of chemical reactions, a related compound, methyltrioxorhenium, has been shown to activate hydrogen peroxide through an electrophilic mechanism, which involves the transfer of a single oxygen atom to substrates without free-radical intermediates2. While this does not directly describe the mechanism of action for MT, it provides insight into the types of reactions that methyl-branched compounds can undergo.
In the food industry, MT has been identified as a highly sought-after flavoring compound for savory foods. Its presence in stewed beef at a concentration of 431 μg/kg, with a sensitivity odor threshold of 0.1 μg/kg in water, underscores its potency and significance in contributing to the flavor profile of meat products. The compound has been found in high amounts in the lipid fraction of beef and in lower amounts in other meats such as veal, lamb, and various game and poultry, indicating its specificity and potential for use in flavor enhancement1.
From a biotechnological perspective, the production of MT has been explored through the cultivation of fungi that form iso-fatty acids. Optimizing culture media and employing recombinant enzymes, such as carboxylic acid reductase, has enabled the conversion of 12-methyltridecanoic acid to MT. This process, which includes whole-cell catalysis and lipase-catalyzed hydrolysis, represents a sustainable and efficient method for producing this valuable flavor compound. The biotechnological approach not only provides a means to produce MT but also opens the door to synthesizing other methyl-branched aldehydes with potential applications in flavoring and fragrance industries3.
While the papers provided do not directly discuss the synthesis of MT, the study of atom-transfer reactions catalyzed by methyltrioxorhenium(VII) suggests potential applications in the synthesis of methyl-branched compounds. The ability of such catalysts to facilitate oxygen atom transfer without by-products could be relevant to the synthesis or modification of compounds like MT, potentially improving the efficiency and sustainability of their production2.
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